REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([C:10](=[O:18])[C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].C([N:22]1[CH2:30][CH2:29][CH:25]([C:26](Cl)=[O:27])[CH2:24][CH2:23]1)(=O)C.[F:31][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[F:38]>>[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([C:10](=[O:18])[C:11]2[CH:12]=[CH:13][C:14]([F:17])=[C:15]([F:31])[CH:16]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[F:31][C:32]1[CH:37]=[C:36]([CH:35]=[CH:34][C:33]=1[F:38])[C:26]([CH:25]1[CH2:24][CH2:23][NH:22][CH2:30][CH2:29]1)=[O:27]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(C(=O)Cl)CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(CC1)C(C1=CC=C(C=C1)F)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The acetyl group is removed by hydrolysis in dilute hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
Basification followed by extraction with a suitable solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCC(CC1)C(C1=CC(=C(C=C1)F)F)=O
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=O)C2CCNCC2)C=CC1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([C:10](=[O:18])[C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].C([N:22]1[CH2:30][CH2:29][CH:25]([C:26](Cl)=[O:27])[CH2:24][CH2:23]1)(=O)C.[F:31][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[F:38]>>[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([C:10](=[O:18])[C:11]2[CH:12]=[CH:13][C:14]([F:17])=[C:15]([F:31])[CH:16]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[F:31][C:32]1[CH:37]=[C:36]([CH:35]=[CH:34][C:33]=1[F:38])[C:26]([CH:25]1[CH2:24][CH2:23][NH:22][CH2:30][CH2:29]1)=[O:27]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(C(=O)Cl)CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(CC1)C(C1=CC=C(C=C1)F)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The acetyl group is removed by hydrolysis in dilute hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
Basification followed by extraction with a suitable solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCC(CC1)C(C1=CC(=C(C=C1)F)F)=O
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=O)C2CCNCC2)C=CC1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |